molecular formula C24H46O2S2 B14438915 Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate CAS No. 80224-26-6

Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate

Cat. No.: B14438915
CAS No.: 80224-26-6
M. Wt: 430.8 g/mol
InChI Key: CFDZVBXNTXGBDW-UHFFFAOYSA-N
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Description

Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a synthetic compound that features a unique structure combining a hexadecyl chain with a 1,2-dithiolan-3-yl pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to interact with biological molecules through its thiol groups. These interactions can modulate various biochemical pathways, including antioxidant defense mechanisms and enzyme activities. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can be compared to other compounds with similar structures, such as:

    Alpha-lipoic acid: Known for its antioxidant properties and used in the treatment of various diseases.

    Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar biological activities.

    Thioctic acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.

Properties

CAS No.

80224-26-6

Molecular Formula

C24H46O2S2

Molecular Weight

430.8 g/mol

IUPAC Name

hexadecyl 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C24H46O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-26-24(25)19-16-15-18-23-20-22-27-28-23/h23H,2-22H2,1H3

InChI Key

CFDZVBXNTXGBDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1

Origin of Product

United States

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